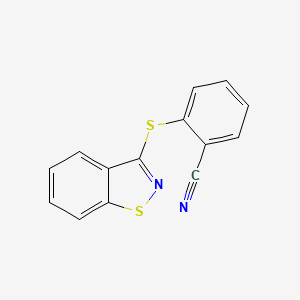
3-(2-Cyanophenylthio)-1,2-benzisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanophenylthio)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system substituted with a cyanophenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanophenylthio)-1,2-benzisothiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . One common method is the reaction of 2-aminobenzenethiol with 2-cyanobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the benzisothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyanophenylthio)-1,2-benzisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring or the cyanophenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzisothiazoles and cyanophenylthio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 3-(2-Cyanophenylthio)-1,2-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
3-(2-Cyanophenylthio)-1,2-benzisothiazole can be compared with other benzisothiazole derivatives, such as:
2-(2-Cyanophenylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzisothiazole ring.
2-(2-Cyanophenylthio)benzothiazole: Similar structure but with a benzothiazole ring instead of the benzisothiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of a cyanophenylthio group with a benzisothiazole ring provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
190970-00-4 |
|---|---|
Molekularformel |
C14H8N2S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-(1,2-benzothiazol-3-ylsulfanyl)benzonitrile |
InChI |
InChI=1S/C14H8N2S2/c15-9-10-5-1-3-7-12(10)17-14-11-6-2-4-8-13(11)18-16-14/h1-8H |
InChI-Schlüssel |
BWCCHYONRPCCAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)SC2=NSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




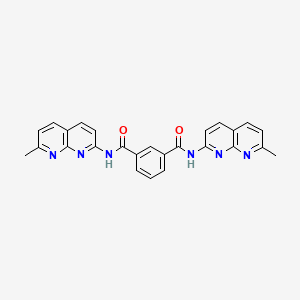

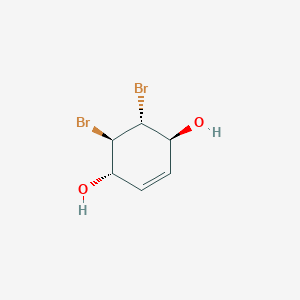
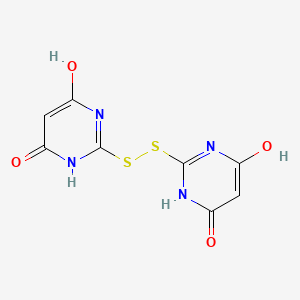
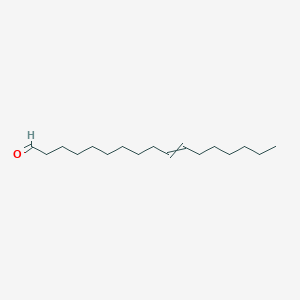

![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

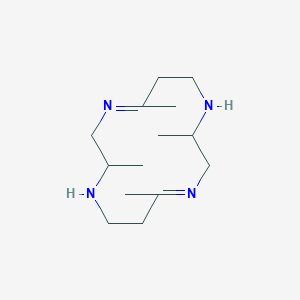
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)

